molecular formula C24H28N2O4S B3296377 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide CAS No. 893359-69-8

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B3296377
CAS No.: 893359-69-8
M. Wt: 440.6 g/mol
InChI Key: WQYMQGCXSQIKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide features a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. An ethyl linker connects the thiazole ring to a propanamide moiety bearing a 4-methoxyphenyl group.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-16-22(31-24(26-16)18-8-11-20(29-3)21(15-18)30-4)13-14-25-23(27)12-7-17-5-9-19(28-2)10-6-17/h5-6,8-11,15H,7,12-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYMQGCXSQIKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following article delves into its biological activity, including mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of aromatic groups such as 3,4-dimethoxyphenyl and 4-methoxyphenyl enhances its chemical properties, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC22H26N2O4S2
Molecular Weight446.6 g/mol
CAS Number894016-63-8

Antiproliferative Activity

Research has demonstrated that thiazole derivatives exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, this compound has been evaluated for its effects on cell proliferation.

In a study focusing on similar thiazole compounds, it was found that derivatives with specific substitutions showed significant activity against cancer cells. The most potent compound in that series exhibited an IC50 value ranging from 0.36 to 0.86 μM across different cell lines . This suggests that this compound could have comparable efficacy.

The mechanism of action for thiazole derivatives often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics. This disruption can trigger cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis of cancer cells . Molecular docking studies indicate that these compounds can bind to the colchicine binding site on tubulin, which is critical for their antiproliferative effects .

Case Studies

  • Study on Tubulin Inhibition :
    • A series of thiazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that certain compounds effectively disrupted microtubule dynamics in a manner similar to known tubulin inhibitors like Combretastatin A-4 (CA-4) .
    • The study reported significant cell cycle arrest in SGC-7901 cells treated with the most potent derivative.
  • Neuroprotective Activity :
    • Another study explored the neuroprotective effects of related thiazole compounds in models of acute cerebral ischemia. These compounds demonstrated a capacity to prolong survival times and reduce mortality rates in treated animals .
    • This suggests potential applications beyond oncology, possibly in neurodegenerative conditions or acute neurological events.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound ID/Reference Core Structure Substituents on Thiazole Amide/Propanamide Substituents Notable Features
Target Compound 1,3-Thiazole 2-(3,4-dimethoxyphenyl), 4-methyl 3-(4-methoxyphenyl)propanamide Ethyl linker, multiple methoxy groups
N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide 1,3-Thiazole 2-(4-methoxyphenyl), 4-hydroxy Benzamide Hydroxy group at C4, no ethyl linker
7b (IC₅₀ = 1.61 μg/mL) 1,3-Thiazole 2-phenyl, 4-methyl Hydrazonoyl chloride derivatives Anticancer activity, phenyl substituent
Compound 29 1,3-Thiazole 2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl), 4-(4-fluorophenyl) 3-(2,5-dimethoxyphenyl)propanamide Fluorophenyl group, complex heterocycle
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole N/A 3-(4-methoxyphenyl)propanamide Tetrazole ring instead of thiazole

Key Observations :

  • The target compound’s 3,4-dimethoxyphenyl and 4-methyl substituents differentiate it from analogs with simpler phenyl or hydroxy groups . These groups likely enhance lipophilicity and steric bulk compared to compounds like 7b .
  • Unlike tetrazole-containing analogs , the thiazole core in the target compound may offer distinct electronic properties due to sulfur’s electronegativity.

Table 3: Anticancer Activity of Selected Thiazole Derivatives

Compound ID IC₅₀ (μg/mL) Cell Line Structural Features
7b 1.61 ± 1.92 HepG-2 4-methylthiazole, hydrazonoyl chloride
11 1.98 ± 1.22 HepG-2 Thiazole with propionamide chain

Activity Predictions :

  • While the target compound’s bioactivity is undocumented, the 4-methylthiazole motif in 7b correlates with strong anticancer effects. The 3,4-dimethoxyphenyl group may further enhance activity by improving membrane permeability or target binding.

Physicochemical and Crystallographic Considerations

  • Lipophilicity : The three methoxy groups in the target compound likely increase logP compared to hydroxy- or nitro-substituted analogs , favoring passive diffusion across membranes.
  • Crystallinity: Compounds like with 3,4-dimethoxyphenyl groups exhibit well-defined crystal structures (monoclinic, P21/c), suggesting the target may also crystallize efficiently, aiding purification.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea + α-bromoacetophenone, EtOH, reflux65–75
AlkylationNaH, DMF, 60°C, 12h50–60
AmidationEDC/HOBt, DCM, rt, 24h70–80

Basic: What spectroscopic and analytical methods confirm its structural integrity?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR: Characteristic peaks for methoxy groups (δ ~3.7–3.9 ppm), thiazole protons (δ ~7.2–8.1 ppm), and amide NH (δ ~8.3 ppm) in DMSO-d6 .
  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .
  • LCMS/HPLC: Purity assessment (≥95%) and molecular ion confirmation (e.g., [M+H]+ at m/z calculated for C27H29N2O4S) .

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
OCH3 (3,4-dimethoxy)3.75–3.85Singlet
Thiazole C5-H7.95Singlet
Amide NH8.28Broad

Advanced: How can reaction conditions be optimized for thiazole ring formation?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
  • Catalyst Use: Adding catalytic p-TsOH enhances reaction rates by stabilizing intermediates .
  • Temperature Control: Maintaining 60–70°C prevents side reactions (e.g., over-alkylation) .

Q. Table 3: Optimization Outcomes

ConditionYield ImprovementReference
DMF vs. EtOH+15%
p-TsOH (5 mol%)+20%
Temperature (70°C)+10%

Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations: Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC before testing .
  • Assay Specificity: Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity screens) to confirm mechanisms .
  • Structural Analog Testing: Compare activity with derivatives lacking the 3,4-dimethoxyphenyl group to identify pharmacophores .

Basic: What chemical reactions are feasible for functionalizing this compound?

Methodological Answer:
The compound undergoes:

  • Oxidation: Conversion of thiazole sulfur to sulfoxide using m-CPBA in CH2Cl2 .
  • Reduction: Hydrogenation of the ethyl linker with Pd/C and H2 to yield saturated analogs .
  • Nucleophilic Substitution: Replacement of methoxy groups with amines under acidic conditions .

Q. Table 4: Reaction Examples

ReactionReagentsProductYield (%)Reference
Oxidationm-CPBA, CH2Cl2Sulfoxide derivative60
HydrogenationPd/C, H2, MeOHDihydro analog85

Advanced: How to improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:
Strategies include:

  • Prodrug Design: Introduce phosphate esters at methoxy groups to enhance aqueous solubility .
  • Salt Formation: React with HCl or citric acid to form water-soluble salts .
  • Co-solvent Systems: Use DMSO/PEG-400 mixtures in preclinical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.